molecular formula C20H25ClN2O B1673069 2(1H)-Pyridinone, 1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)- CAS No. 1127498-03-6

2(1H)-Pyridinone, 1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-

Cat. No. B1673069
CAS RN: 1127498-03-6
M. Wt: 344.9 g/mol
InChI Key: HYOGJHCDLQSAHX-UHFFFAOYSA-N
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Scientific Research Applications

JNJ-40411813 has several scientific research applications, including:

    Psychiatric Disorders: It is being studied for its potential to treat schizophrenia and anxious depression. .

    Epilepsy: The compound is also being investigated for its potential use in treating epilepsy.

    Neurotransmitter Modulation: JNJ-40411813 modulates the release of glutamate, an important neurotransmitter in the brain.

Mechanism of Action

JNJ-40411813 exerts its effects by acting as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGlu2). This receptor plays a key role in regulating the release of glutamate in the brain. By enhancing the activity of mGlu2, JNJ-40411813 helps to normalize the excessive release of glutamate, which is often associated with neurological disorders such as schizophrenia and epilepsy .

Biochemical Analysis

Biochemical Properties

JNJ-40411813 acts as a positive allosteric modulator (PAM) at the cloned metabotropic glutamate type 2 (mGlu2) receptor . It has been shown to interact with the mGlu2 receptor, modulating its activity . The nature of these interactions involves the compound binding to the receptor, enhancing its response to glutamate, the primary excitatory neurotransmitter in the brain .

Cellular Effects

In cellular processes, JNJ-40411813 has been observed to influence cell function by modulating the activity of the mGlu2 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of JNJ-40411813 involves its role as a positive allosteric modulator of the mGlu2 receptor . When activated, the mGlu2 receptor decreases the release of glutamate, helping to maintain neurotransmitter balance . In the presence of agonist-induced activation, positive allosteric modulation of mGlu2 receptors by JNJ-40411813 could result in the normalization of the excessive glutamate release seen during a seizure .

Temporal Effects in Laboratory Settings

JNJ-40411813 has been observed to have temporal effects in laboratory settings. It has been shown to dose-dependently suppress REM sleep and promote and consolidate deep sleep

Dosage Effects in Animal Models

In animal models, the effects of JNJ-40411813 have been observed to vary with different dosages

Metabolic Pathways

The specific metabolic pathways that JNJ-40411813 is involved in are not clearly defined in the available literature. It is known that the compound interacts with the mGlu2 receptor, which plays a key role in the glutamate neurotransmitter system .

Transport and Distribution

The transport and distribution of JNJ-40411813 within cells and tissues are not clearly defined in the available literature. It is known that the compound interacts with the mGlu2 receptor, which is widely distributed in the brain .

Subcellular Localization

The subcellular localization of JNJ-40411813 is not clearly defined in the available literature. Given its role as a modulator of the mGlu2 receptor, it is likely that it localizes to areas of the cell where this receptor is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-40411813 involves the formation of a 1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridin-2-one structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production methods for JNJ-40411813 are not extensively documented. the compound’s synthesis likely involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

JNJ-40411813 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of JNJ-40411813 include:

Major Products Formed

The major product formed from the reactions involving JNJ-40411813 is the final compound itself, which is a 1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridin-2-one structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to penetrate the blood-brain barrier and its oral bioactivity further enhance its therapeutic potential .

properties

IUPAC Name

1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O/c1-2-3-12-23-15-11-18(19(21)20(23)24)22-13-9-17(10-14-22)16-7-5-4-6-8-16/h4-8,11,15,17H,2-3,9-10,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOGJHCDLQSAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC(=C(C1=O)Cl)N2CCC(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032323
Record name ADX-71149
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1127498-03-6
Record name JNJ-40411813
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1127498036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-40411813
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name ADX-71149
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BUTYL-3-CHLORO-4-(4-PHENYLPIPERIDIN-1-YL) PYRIDIN-2(1H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name JNJ-40411813
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612BYT76F3
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Synthesis routes and methods

Procedure details

A solution of intermediate D19 (0.43 g, 1.40 mmol) and N-chlorosuccinimide (0.19 g, 1.40 mmol) in DCM (10 ml) was stirred at room temperature for 1 hour. The solvent was evaporated in vacuo and the crude product was purified by column chromatography (silica gel; 0-3% methanol/DCM as eluent). The desired fractions were collected and evaporated in vacuo and the resulting solid was recrystallized from diethyl ether to yield compound E2 (0.39 g, 82%) as a white solid.
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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